Sodium N-{4-[(1E)-3,3-dimethyltriaz-1-EN-1-YL]benzenesulfonyl}-4,6-dimethylpyrimidin-2-aminide
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Overview
Description
Sodium N-{4-[(1E)-3,3-dimethyltriaz-1-EN-1-YL]benzenesulfonyl}-4,6-dimethylpyrimidin-2-aminide is a complex organic compound that features a combination of sulfonamide and pyrimidine structures
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Sodium N-{4-[(1E)-3,3-dimethyltriaz-1-EN-1-YL]benzenesulfonyl}-4,6-dimethylpyrimidin-2-aminide typically involves the formation of an amide bond between 1,4-dihydroisonicotinic acid and l-methionine . The key step in this synthesis is the coupling of l-methionine with pentafluorophenyl active ester of 1,4-dihydroisonicotinic acid, which is a convenient and effective method for amide bond formation . Sodium salt formation is performed to improve the physicochemical properties, such as solubility, of the l-methionine-derived 1,4-dihydroisonicotinamide .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
Sodium N-{4-[(1E)-3,3-dimethyltriaz-1-EN-1-YL]benzenesulfonyl}-4,6-dimethylpyrimidin-2-aminide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfinyl or thiol group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and pH levels.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, sulfinyl derivatives, and various substituted sulfonamides, depending on the specific reaction and conditions used.
Scientific Research Applications
Sodium N-{4-[(1E)-3,3-dimethyltriaz-1-EN-1-YL]benzenesulfonyl}-4,6-dimethylpyrimidin-2-aminide has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound’s sulfonamide structure makes it a potential candidate for studying enzyme inhibition and protein interactions.
Industry: The compound can be used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of Sodium N-{4-[(1E)-3,3-dimethyltriaz-1-EN-1-YL]benzenesulfonyl}-4,6-dimethylpyrimidin-2-aminide involves its interaction with molecular targets such as enzymes and proteins. The sulfonamide group can act as a competitive antagonist to p-aminobenzoic acid (PABA) in the synthesis of folic acid, which is essential for DNA production in bacteria . This inhibition disrupts bacterial growth and replication, making it a potential antibacterial agent.
Comparison with Similar Compounds
Similar Compounds
Sodium p-dimethylaminoazobenzenesulfonate: This compound has a similar sulfonamide structure and is used in various chemical applications.
Sodium N-(3,5-bis(ethoxycarbonyl)-2,6-dimethyl-1,4-dihydropyridine-4-carbonyl)-l-methioninate: This compound also features a pyrimidine structure and is used in biological studies.
Uniqueness
Sodium N-{4-[(1E)-3,3-dimethyltriaz-1-EN-1-YL]benzenesulfonyl}-4,6-dimethylpyrimidin-2-aminide is unique due to its combination of sulfonamide and pyrimidine structures, which confer specific chemical properties and potential applications in various fields. Its ability to undergo multiple types of chemical reactions and its potential as an antibacterial agent further highlight its uniqueness.
Properties
Molecular Formula |
C14H17N6NaO2S |
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Molecular Weight |
356.38 g/mol |
IUPAC Name |
sodium;[4-(dimethylaminodiazenyl)phenyl]sulfonyl-(4,6-dimethylpyrimidin-2-yl)azanide |
InChI |
InChI=1S/C14H17N6O2S.Na/c1-10-9-11(2)16-14(15-10)18-23(21,22)13-7-5-12(6-8-13)17-19-20(3)4;/h5-9H,1-4H3;/q-1;+1 |
InChI Key |
OQXHEGQQPAGRRF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC(=N1)[N-]S(=O)(=O)C2=CC=C(C=C2)N=NN(C)C)C.[Na+] |
Origin of Product |
United States |
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